5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiophene and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with a suitable nitrile oxide precursor under acidic or basic conditions. The reaction conditions often involve heating the mixture to promote cyclization and formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds
Mechanism of Action
The mechanism of action of 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The thiophene and oxadiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylthiophene-2-carboxylic acid
- 1,2,4-Oxadiazole derivatives
- Thiophene-oxadiazole hybrids
Uniqueness
5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both thiophene and oxadiazole rings in its structure. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H6N2O3S |
---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
5-(3-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S/c1-4-2-3-14-5(4)7-9-6(8(11)12)10-13-7/h2-3H,1H3,(H,11,12) |
InChI Key |
HKBQPKUTZLKQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.